molecular formula C29H28N2O5 B1664185 5'-O-Tritylthymidine CAS No. 7791-71-1

5'-O-Tritylthymidine

Cat. No.: B1664185
CAS No.: 7791-71-1
M. Wt: 484.5 g/mol
InChI Key: FZDHVUVGQXVYOP-JIMJEQGWSA-N
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Description

5’-O-Tritylthymidine is a nucleoside derivative where the thymidine molecule is protected by a trityl group at the 5’ position. This modification is significant in various biochemical and pharmacological applications, particularly in the synthesis of oligonucleotides and as an inhibitor in enzymatic reactions .

Mechanism of Action

Target of Action

The primary target of 5’-O-Tritylthymidine is Thymidine Phosphorylase (TPase) . TPase is a key enzyme involved in the pyrimidine nucleoside salvage pathway . It also stimulates angiogenesis, and its expression correlates well with microvessel density and metastasis in a variety of human tumors . Another target of 5’-O-Tritylthymidine is the FAK-Mdm-2 interaction .

Mode of Action

5’-O-Tritylthymidine allosterically inhibits TPase enzymatic activity . It also inhibits TPase-induced angiogenesis . The trityl group of the compound is instrumental in preserving both the anti-TPase and antiangiogenic effect . In addition, 5’-O-Tritylthymidine targets the FAK-Mdm-2 interaction, decreasing cell viability and increasing apoptosis .

Biochemical Pathways

5’-O-Tritylthymidine affects the pyrimidine nucleoside salvage pathway by inhibiting the enzymatic activity of TPase . This results in decreased angiogenesis, as TPase stimulates this process . The compound also impacts the FAK-Mdm-2 interaction, which plays a role in cell survival .

Pharmacokinetics

The compound’s anti-tpase activity is significantly improved by replacement of the hypoxanthine base by thymine and the introduction of chloride on the trityl group .

Result of Action

5’-O-Tritylthymidine decreases cell viability and increases apoptosis . It also inhibits angiogenesis and causes degradation of pre-existing, immature vessels at the site of drug exposure . This combination of antiangiogenic and vascular-targeting activities opens perspectives for the potential use of 5’-O-Tritylthymidine as an anticancer agent .

Biochemical Analysis

Biochemical Properties

5’-O-Tritylthymidine plays a crucial role in biochemical reactions by inhibiting thymidine kinase 2 (TK-2), an enzyme involved in the pyrimidine salvage pathway . This inhibition leads to a decrease in thymidine phosphorylation, which is essential for DNA synthesis and repair. Additionally, 5’-O-Tritylthymidine targets the interaction between focal adhesion kinase (FAK) and murine double minute 2 (Mdm-2), resulting in decreased cell viability and increased apoptosis . These interactions highlight the compound’s potential as an anti-cancer agent.

Cellular Effects

5’-O-Tritylthymidine has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, it decreases cell viability and clonogenicity while increasing detachment and apoptosis in a dose-dependent manner . The compound also reactivates p53 activity, which is often inhibited in cancer cells, leading to increased apoptosis and reduced tumor growth . Furthermore, 5’-O-Tritylthymidine inhibits angiogenesis by targeting thymidine phosphorylase, an enzyme that stimulates blood vessel formation .

Molecular Mechanism

At the molecular level, 5’-O-Tritylthymidine exerts its effects through several mechanisms. It binds to the N-terminal domain of FAK, disrupting the FAK-Mdm-2 interaction and leading to decreased levels of both proteins . This disruption reactivates p53, a tumor suppressor protein, and activates caspase-8, an enzyme involved in apoptosis . Additionally, 5’-O-Tritylthymidine inhibits thymidine phosphorylase in a noncompetitive manner, reducing the enzyme’s activity and subsequent angiogenesis .

Temporal Effects in Laboratory Settings

The effects of 5’-O-Tritylthymidine have been observed to change over time in laboratory settings. The compound is stable at room temperature for extended periods, but its stability decreases when dissolved in solvents . Long-term studies have shown that 5’-O-Tritylthymidine can lead to sustained inhibition of tumor growth and angiogenesis in vivo . Its effects on cellular function may diminish over time as the compound degrades.

Dosage Effects in Animal Models

In animal models, the effects of 5’-O-Tritylthymidine vary with different dosages. At lower doses, the compound effectively inhibits tumor growth and angiogenesis without causing significant toxicity . At higher doses, 5’-O-Tritylthymidine can lead to adverse effects such as increased apoptosis and reduced cell viability . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

5’-O-Tritylthymidine is involved in the pyrimidine nucleoside salvage pathway, where it inhibits thymidine phosphorylase . This inhibition disrupts the conversion of thymidine to thymine, leading to decreased DNA synthesis and repair. The compound’s interaction with thymidine phosphorylase also affects metabolic flux and metabolite levels, further contributing to its anti-cancer properties .

Transport and Distribution

Within cells and tissues, 5’-O-Tritylthymidine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to FAK and Mdm-2, which are overexpressed in many types of tumors . This targeted distribution enhances the compound’s efficacy in inhibiting tumor growth and angiogenesis.

Subcellular Localization

5’-O-Tritylthymidine is primarily localized in the cytoplasm, where it interacts with various biomolecules to exert its effects . The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to its target proteins, such as FAK and Mdm-2, to effectively disrupt their interactions . Additionally, post-translational modifications and targeting signals may direct 5’-O-Tritylthymidine to specific cellular compartments, further modulating its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Tritylthymidine typically involves the protection of the thymidine molecule. One common method is the reaction of thymidine with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride .

Industrial Production Methods

Industrial production of 5’-O-Tritylthymidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5’-O-Tritylthymidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5’-O-Tritylthymidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-Tritylthymidine is unique due to its specific inhibition of thymidine phosphorylase and its dual role in inhibiting angiogenesis and inducing apoptosis. Its structure allows for selective targeting of cancer cells, making it a valuable compound in anti-cancer research .

Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5/c1-20-18-31(28(34)30-27(20)33)26-17-24(32)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26,32H,17,19H2,1H3,(H,30,33,34)/t24-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDHVUVGQXVYOP-JIMJEQGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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Cc1cn(C2CC(O)C(CO)O2)c(=O)[nH]c1=O
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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